molecular formula C13H11N3O3 B10957363 (2E)-3-(1-methyl-1H-pyrazol-4-yl)-2-nitro-1-phenylprop-2-en-1-one

(2E)-3-(1-methyl-1H-pyrazol-4-yl)-2-nitro-1-phenylprop-2-en-1-one

Cat. No.: B10957363
M. Wt: 257.24 g/mol
InChI Key: BKAZAFBUAJQURM-KPKJPENVSA-N
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Description

(E)-3-(1-METHYL-1H-PYRAZOL-4-YL)-2-NITRO-1-PHENYL-2-PROPEN-1-ONE is a complex organic compound characterized by its unique structure, which includes a pyrazole ring, a nitro group, and a phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-3-(1-METHYL-1H-PYRAZOL-4-YL)-2-NITRO-1-PHENYL-2-PROPEN-1-ONE typically involves the condensation of 1-methyl-1H-pyrazole-4-carbaldehyde with nitroacetophenone under basic conditions. The reaction is carried out in the presence of a base such as potassium carbonate in a suitable solvent like ethanol. The reaction mixture is then refluxed for several hours to yield the desired product.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature and solvent choice, to maximize yield and purity. Additionally, continuous flow reactors could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(E)-3-(1-METHYL-1H-PYRAZOL-4-YL)-2-NITRO-1-PHENYL-2-PROPEN-1-ONE undergoes various chemical reactions, including:

    Oxidation: The nitro group can be further oxidized to form nitroso derivatives.

    Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents like hydrogen gas with a palladium catalyst or sodium borohydride are commonly used.

    Substitution: Electrophilic aromatic substitution reactions typically use reagents like nitric acid for nitration or bromine for bromination.

Major Products Formed

    Oxidation: Formation of nitroso derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted phenyl derivatives, such as nitrophenyl or halophenyl compounds.

Scientific Research Applications

(E)-3-(1-METHYL-1H-PYRAZOL-4-YL)-2-NITRO-1-PHENYL-2-PROPEN-1-ONE has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential as a pharmaceutical intermediate in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (E)-3-(1-METHYL-1H-PYRAZOL-4-YL)-2-NITRO-1-PHENYL-2-PROPEN-1-ONE involves its interaction with specific molecular targets and pathways. The nitro group can participate in redox reactions, leading to the generation of reactive oxygen species (ROS) that can induce cellular damage. Additionally, the pyrazole ring can interact with various enzymes and receptors, modulating their activity and leading to specific biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(E)-3-(1-METHYL-1H-PYRAZOL-4-YL)-2-NITRO-1-PHENYL-2-PROPEN-1-ONE is unique due to its combination of functional groups, which confer distinct chemical reactivity and potential biological activities. The presence of both the nitro and phenyl groups, along with the pyrazole ring, makes it a versatile compound for various applications in research and industry.

Properties

Molecular Formula

C13H11N3O3

Molecular Weight

257.24 g/mol

IUPAC Name

(E)-3-(1-methylpyrazol-4-yl)-2-nitro-1-phenylprop-2-en-1-one

InChI

InChI=1S/C13H11N3O3/c1-15-9-10(8-14-15)7-12(16(18)19)13(17)11-5-3-2-4-6-11/h2-9H,1H3/b12-7+

InChI Key

BKAZAFBUAJQURM-KPKJPENVSA-N

Isomeric SMILES

CN1C=C(C=N1)/C=C(\C(=O)C2=CC=CC=C2)/[N+](=O)[O-]

Canonical SMILES

CN1C=C(C=N1)C=C(C(=O)C2=CC=CC=C2)[N+](=O)[O-]

Origin of Product

United States

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